Tetraammineplatinum(II) hydroxide hydrate
Overview
Description
Tetraammineplatinum(II) hydroxide hydrate is an inorganic platinum catalyst with the chemical formula Pt(NH3)4(OH)2·xH2O. It is generally used as a precursor for the preparation of various platinum complexes . This compound is known for its application in catalysis, particularly in the synthesis of platinum-based catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraammineplatinum(II) hydroxide hydrate can be synthesized through the reaction of platinum(II) salts with ammonia in the presence of water. The general reaction involves the dissolution of a platinum(II) salt, such as platinum(II) chloride, in an aqueous ammonia solution, followed by the addition of a hydroxide source to precipitate the this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as filtration, washing, and drying to obtain the final product in its hydrated form .
Chemical Reactions Analysis
Types of Reactions
Tetraammineplatinum(II) hydroxide hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: Ligands in the compound can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving this compound include various platinum complexes, such as platinum(IV) oxides, platinum(II) chlorides, and other substituted platinum compounds .
Scientific Research Applications
Tetraammineplatinum(II) hydroxide hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing platinum-based catalysts, particularly in the water-gas shift reaction.
Biology: Investigated for its potential use in biological systems and as a model compound for studying platinum interactions with biomolecules.
Medicine: Explored for its potential use in developing platinum-based drugs for cancer treatment.
Industry: Utilized in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of tetraammineplatinum(II) hydroxide hydrate involves its ability to act as a catalyst in various chemical reactions. The compound can facilitate the transfer of electrons and protons, thereby accelerating reaction rates. Its molecular targets include substrates involved in oxidation, reduction, and substitution reactions. The pathways involved often include the formation of intermediate platinum complexes that undergo further transformation to yield the final products .
Comparison with Similar Compounds
Similar Compounds
Tetraammineplatinum(II) chloride hydrate: Similar in structure but contains chloride ligands instead of hydroxide.
Diamminedinitritoplatinum(II) solution: Contains nitrite ligands and is used in different catalytic applications.
Tetraamminepalladium(II) nitrate solution: Contains palladium instead of platinum and is used in similar catalytic processes.
Uniqueness
Tetraammineplatinum(II) hydroxide hydrate is unique due to its specific ligand environment, which provides distinct catalytic properties. Its hydroxide ligands make it particularly suitable for certain oxidation and reduction reactions, distinguishing it from other similar platinum and palladium compounds .
Properties
IUPAC Name |
azane;platinum;trihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRUIOSNHZFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.O.O.[Pt] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N4O3Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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